molecular formula C10H11ClO B1355589 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 10178-55-9

7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B1355589
CAS No.: 10178-55-9
M. Wt: 182.64 g/mol
InChI Key: HQNCYHHQGGYKRZ-UHFFFAOYSA-N
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Description

7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C10H11ClO. It belongs to the benzofuran family, which is known for its wide range of biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a chlorinated precursor, which undergoes cyclization in the presence of a base to form the benzofuran ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and conditions is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .

Scientific Research Applications

7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, which can lead to anticancer effects . Additionally, the compound may interact with sigma receptors, which are involved in various neurological processes .

Comparison with Similar Compounds

Comparison: 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to other benzofuran derivatives, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications in drug discovery and development .

Properties

IUPAC Name

7-chloro-2,2-dimethyl-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNCYHHQGGYKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495371
Record name 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10178-55-9
Record name 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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